molecular formula C10H17N3O4 B7072590 N,N-diethyl-2-[5-(methoxymethyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetamide

N,N-diethyl-2-[5-(methoxymethyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetamide

Cat. No.: B7072590
M. Wt: 243.26 g/mol
InChI Key: ODBJWWMOXCDZTP-UHFFFAOYSA-N
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Description

N,N-diethyl-2-[5-(methoxymethyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetamide is a synthetic organic compound belonging to the class of oxadiazoles

Properties

IUPAC Name

N,N-diethyl-2-[5-(methoxymethyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-4-12(5-2)9(14)6-13-10(15)17-8(11-13)7-16-3/h4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBJWWMOXCDZTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)OC(=N1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[5-(methoxymethyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of N,N-diethylhydrazinecarboxamide with methoxymethyl isocyanate under controlled conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific temperature and pressure conditions to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[5-(methoxymethyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N,N-diethyl-2-[5-(methoxymethyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[5-(methoxymethyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-2-[5-(methoxymethyl)-2-oxo-1,3,4-oxadiazol-3-yl]acetamide is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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